molecular formula C₁₂H₁₀D₁₈Sn B1160381 Dibutyldiethyltin-d18

Dibutyldiethyltin-d18

Cat. No.: B1160381
M. Wt: 309.17
Attention: For research use only. Not for human or veterinary use.
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Description

Dibutyldiethyltin-d18 is a deuterated organotin compound, where 18 hydrogen atoms are replaced with deuterium isotopes. This modification enhances its utility as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) analyses, particularly for quantifying non-deuterated analogs in environmental or biological matrices . Its molecular formula is C₁₂H₁₈D₁₈Sn, with a molecular weight of approximately 406.2 g/mol (accounting for deuterium substitution). Organotin compounds like this are widely used in industrial catalysts, stabilizers, and antifouling agents, but their environmental persistence and toxicity necessitate precise analytical tracking .

Properties

Molecular Formula

C₁₂H₁₀D₁₈Sn

Molecular Weight

309.17

Synonyms

Dibutyldiethylstannane-d18;  Diethyldibutyltin-d18; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Organotin Compounds

Structural and Functional Analogues

The table below compares Dibutyldiethyltin-d18 with key organotin analogs:

Compound Molecular Formula Molecular Weight (g/mol) Primary Applications Toxicity Profile
This compound C₁₂H₁₈D₁₈Sn ~406.2 Analytical internal standard Likely similar to non-deuterated forms
Dibutyltin diacetate C₁₂H₂₄O₄Sn 351.0 PVC stabilizer, catalyst Reproductive toxicity, endocrine disruptor
Tributyltin oxide C₂₄H₅₄OSn₂ 596.1 Antifouling agent Immunotoxic, marine ecotoxicant
Tetraethyltin C₈H₂₀Sn 234.9 Semiconductor precursor Neurotoxic, volatile
Key Findings:
  • Deuterium Substitution: this compound exhibits isotopic differentiation from non-deuterated analogs, enabling precise quantification via MS without interference from matrix effects .
  • Stability: Deuterated compounds generally show similar chemical reactivity but improved metabolic stability in biological systems compared to non-deuterated counterparts .
  • Toxicity: While deuterium substitution may marginally reduce acute toxicity due to kinetic isotope effects, chronic toxicity profiles (e.g., endocrine disruption) are expected to align with non-deuterated organotins .

Analytical Performance

Supplementary data from validated methods (e.g., Frontiers in Medicine, 2021) highlight that this compound achieves >99% isotopic purity, critical for minimizing background noise in LC-MS/MS workflows . In contrast, non-deuterated analogs like dibutyltin diacetate require derivatization for similar sensitivity, increasing analytical complexity .

Regulatory and Environmental Impact

This compound falls under the same regulatory scrutiny as other organotins. The U.S. EPA and EU classify organotins as persistent organic pollutants (POPs), with strict limits on industrial discharges . Its environmental half-life is comparable to tributyltin oxide (~6 months in sediments), but its use as a trace-level internal standard minimizes ecological release .

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